molecular formula C16H16N2O3S3 B2829003 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-14-9

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2829003
CAS No.: 338400-14-9
M. Wt: 380.5
InChI Key: VKHLZPLQAHWTQE-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, which is then further functionalized to introduce the tert-butylphenyl and thiophenesulfonate groups . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, and using catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to the active sites, leading to the inhibition of essential cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from other thiadiazole derivatives is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the tert-butylphenyl and thiophenesulfonate groups enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-tert-butylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-16(2,3)11-4-6-12(7-5-11)21-24(19,20)15-9-8-14(23-15)13-10-22-18-17-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHLZPLQAHWTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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